molecular formula C10H8N2O2 B183367 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 197774-71-3

4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B183367
CAS No.: 197774-71-3
M. Wt: 188.18 g/mol
InChI Key: DEZPLIJUGSJTCE-UHFFFAOYSA-N
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Description

4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol This compound features a pyridine ring and a pyrrole ring, both of which are fused to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridin-4-yl-1H-pyrrole-3-carboxylic acid typically involves the reaction of pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions for about 8 hours . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product as a white solid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: N-oxides of the pyridine or pyrrole rings.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid is unique due to its combination of pyridine and pyrrole rings fused to a carboxylic acid group. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-pyridin-4-yl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZPLIJUGSJTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364013
Record name 4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197774-71-3
Record name 4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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